

Limit of detection and quantification of Triclabendazole with deuterated IS

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Compound of Interest

Compound Name: Triclabendazole sulfoxide-d3

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A Comparative Guide to the Quantitative Analysis of Triclabendazole

This guide provides a detailed comparison of analytical methodologies for the quantification of Triclabendazole, a potent anthelmintic agent. It is intended for researchers, scientists, and professionals in drug development seeking to understand the performance of various analytical techniques, with a focus on the limits of detection (LOD) and quantification (LOQ). While the use of a deuterated internal standard (IS) is a gold standard in mass spectrometry-based assays for enhancing accuracy and precision, this guide also encompasses other validated methods to provide a broader perspective.[1]

Quantitative Data Summary

The following table summarizes the performance of different analytical methods for the quantification of Triclabendazole and its metabolites. The data is compiled from various studies and presented to facilitate a direct comparison of their sensitivities.



Analytical Method	Analyte(s)	Matrix	Limit of Detection (LOD)	Limit of Quantificati on (LOQ)	Internal Standard
LC-MS/MS	Triclabendaz ole and its metabolites	Bovine Tissues (muscle, fat, liver)	Not explicitly stated	0.01 mg/kg	Not explicitly stated
LC-MS/MS	Triclabendaz ole and its metabolites	Bovine and Goat Muscle	0.1 - 1.5 μg/kg	0.05 - 0.75 μg/kg	Not explicitly stated
LC-MS/MS	Triclabendaz ole sulfoxide	Ovine Plasma	Not explicitly stated	1 ng/mL (LLOQ)	Fenbendazol e
HPLC-UV	Triclabendaz ole and its metabolites	Bovine Milk	0.004 - 0.006 μg/g	Not explicitly stated	Not specified
Spectrophoto metry	Triclabendaz ole	Bulk and Pharmaceutic al Formulation	Not specified	10 - 20 μg/ml	Not applicable
UV Spectrophoto metry	Triclabendaz ole	0.1 M Methanolic HCl	0.068434 μg/ml	2.73x10 ⁻⁴ μg/ml	Not applicable

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are protocols for two common high-sensitivity methods for Triclabendazole quantification.

1. LC-MS/MS for Triclabendazole and its Metabolites in Bovine Tissues[2][3]

This method focuses on the total determination of Triclabendazole by converting the parent drug and its main metabolites (sulfoxide, sulfone, and keto-triclabendazole) to a single marker residue, keto-triclabendazole.



· Sample Preparation:

- Homogenize 2.0 g of tissue sample.
- Add sodium hydroxide solution and heat to release bound residues.
- Extract the target compounds with ethyl acetate.
- Perform liquid-liquid partitioning with n-hexane and acetonitrile for defatting.
- Oxidize the extracted analytes to keto-triclabendazole using hydrogen peroxide in an ethanol and acetic acid mixture at 90°C for 16 hours.
- Clean up the reaction mixture using a strong cation exchange solid-phase extraction (SPE) cartridge.
- Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Conditions:
 - o Column: C18 reversed-phase column.
 - Mobile Phase: Gradient elution with a mixture of acetonitrile and water containing a suitable modifier (e.g., formic acid or ammonium acetate).
 - Ionization: Positive electrospray ionization (ESI+).
 - Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transitions for keto-triclabendazole.
- 2. LC-MS/MS for Triclabendazole Sulfoxide in Ovine Plasma[4][5]

This rapid method is suitable for pharmacokinetic studies, focusing on the primary active metabolite, Triclabendazole sulfoxide.

Sample Preparation:

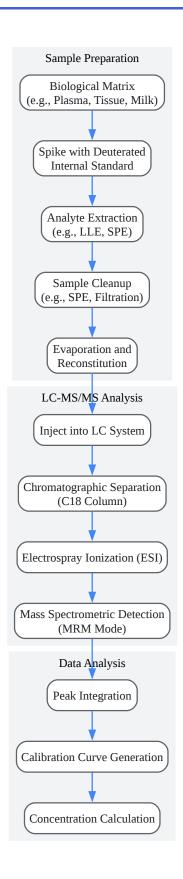


- \circ To 200 μ L of plasma sample, add 100 μ L of the internal standard solution (Fenbendazole in acetonitrile).
- Precipitate proteins by adding 500 μL of acetonitrile.
- Vortex the mixture for 2 minutes and centrifuge at 10,000 rpm for 3 minutes.
- Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
- LC-MS/MS Conditions:
 - Column: Gemini NX-C18 column (50 x 2.0 mm, 3 μm).
 - Mobile Phase: Gradient elution with 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).
 - Flow Rate: 0.6 mL/min.
 - Ionization: Heated electrospray ionization in positive mode (HESI+).
 - Detection: MRM mode monitoring the transitions for Triclabendazole sulfoxide (m/z 376.97
 -> 360.10) and Fenbendazole (m/z 300.07 -> 268.08).

Visualizations

Experimental Workflow for Triclabendazole Quantification using LC-MS/MS





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Caption: Workflow for Triclabendazole analysis by LC-MS/MS.



Logical Relationship of Quantification Methods



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Caption: Comparison of analytical quantification methods.

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